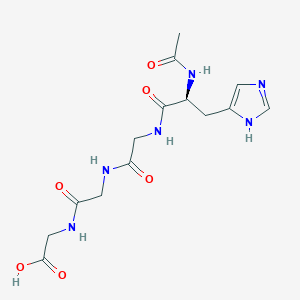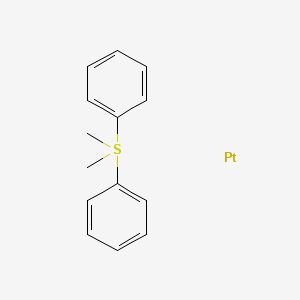
1,1'-(Dimethyl-lambda~4~-sulfanediyl)dibenzene--platinum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) is a coordination compound that features a platinum center coordinated to a sulfur atom, which is further bonded to two benzene rings through a dimethylsulfanediyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) typically involves the reaction of platinum precursors with sulfur-containing ligands. One common method is the reaction of platinum(II) chloride with 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the platinum center.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The platinum center can be reduced to lower oxidation states, potentially altering the coordination environment.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine can be employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced platinum complexes.
Substitution: Formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound’s interaction with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: It can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) involves coordination to target molecules through its platinum center. The platinum atom can form bonds with various substrates, facilitating catalytic reactions. The sulfur atom in the ligand can also participate in redox reactions, further enhancing the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
1,1’-(Cyclopropylidene-lambda~4~-sulfanediyl)dibenzene: Similar structure but with a cyclopropylidene group instead of dimethyl.
1,1’-(E)-1-Bromo-1,2-ethenediyl]dibenzene: Contains a bromoethenediyl linkage instead of dimethylsulfanediyl.
Platinum, diphenyl[thiobis[methane]]: Similar platinum coordination but with different ligands.
Uniqueness: 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and applications, making it a valuable compound for specialized research and industrial purposes.
Propiedades
Número CAS |
287119-03-3 |
|---|---|
Fórmula molecular |
C14H16PtS |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
dimethyl(diphenyl)-λ4-sulfane;platinum |
InChI |
InChI=1S/C14H16S.Pt/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3; |
Clave InChI |
JXHJTOCAMSTREK-UHFFFAOYSA-N |
SMILES canónico |
CS(C)(C1=CC=CC=C1)C2=CC=CC=C2.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


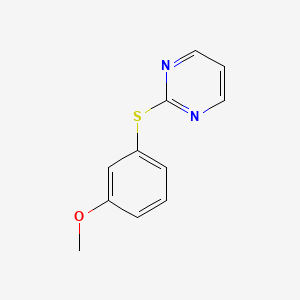
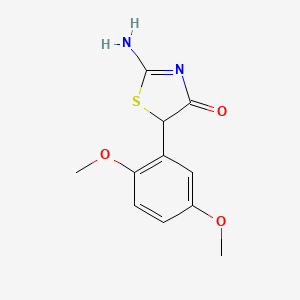

![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)
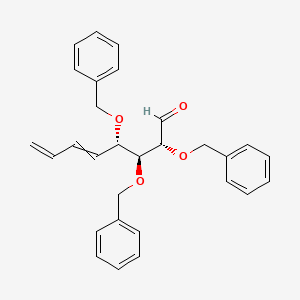
![4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12582805.png)
![1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene](/img/structure/B12582806.png)
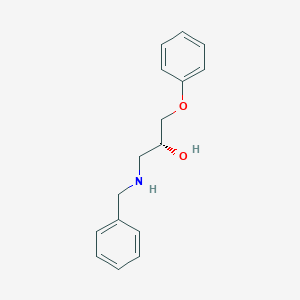

![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)
